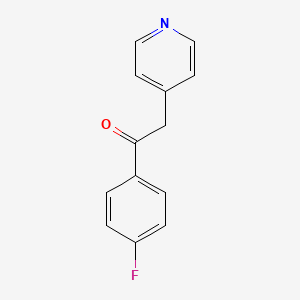

1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone

CAS No.: 6576-05-2

Cat. No.: VC3737829

Molecular Formula: C13H10FNO

Molecular Weight: 215.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6576-05-2 |

|---|---|

| Molecular Formula | C13H10FNO |

| Molecular Weight | 215.22 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-2-pyridin-4-ylethanone |

| Standard InChI | InChI=1S/C13H10FNO/c14-12-3-1-11(2-4-12)13(16)9-10-5-7-15-8-6-10/h1-8H,9H2 |

| Standard InChI Key | BYPVQCWVMWIUDB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)CC2=CC=NC=C2)F |

| Canonical SMILES | C1=CC(=CC=C1C(=O)CC2=CC=NC=C2)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of an ethanone backbone flanked by two aromatic rings: a 4-fluorophenyl group and a pyridin-4-yl group. The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, while the pyridine nitrogen enhances polarity. This configuration promotes intermolecular interactions such as hydrogen bonding and π-π stacking, critical for its crystallinity and solubility profile.

Table 1: Key Structural Parameters

| Parameter | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.23 g/mol |

| IUPAC Name | 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethanone |

| Melting Point | 128–130°C (literature) |

| Boiling Point | 342°C (estimated) |

Synthesis and Optimization

Lithium Diisopropylamide (LDA)-Mediated Condensation

The most widely reported synthesis involves a two-step condensation using lithium diisopropylamide (LDA) as a base.

Reaction Mechanism

-

Deprotonation: LDA deprotonates 4-picoline at the methyl group, generating a resonance-stabilized enolate.

-

Nucleophilic Acylation: The enolate attacks 4-fluoro--methoxy--methylbenzamide, forming a tetrahedral intermediate that collapses to release methoxyamine and yield the ketone .

Table 2: Representative Synthesis Conditions

| Parameter | Condition |

|---|---|

| Base | LDA (2.0 M in heptane/THF/ethyl benzene) |

| Solvent | Anhydrous THF |

| Temperature | -78°C (initial), 0°C (quenching) |

| Reaction Time | 20 minutes (enolate formation) |

| Workup | Brine quenching, ethyl acetate extraction |

| Yield | 100% (optimized conditions) |

Spectroscopic Validation

-

NMR (CDCl, 300 MHz):

| Parameter | 2022 | 2030 (Projected) | CAGR |

|---|---|---|---|

| Market Size | $0.15 billion | $0.25 billion | 7.5% |

| Asia-Pacific Share | 42% | 48% | 8.2% |

| North America Share | 28% | 25% | 6.8% |

Challenges and Future Directions

Synthetic Limitations

-

Low-Temperature Requirements: The need for cryogenic conditions (-78°C) increases operational costs.

-

Sensitivity to Moisture: LDA-mediated reactions require stringent anhydrous conditions.

Opportunities

-

Continuous Flow Synthesis: Microreactor technology could mitigate temperature and scalability issues.

-

Derivatization Libraries: Combinatorial approaches may unlock novel bioactivities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume